molecular formula C16H18N4O B2833628 2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide CAS No. 1340689-21-5

2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide

カタログ番号: B2833628
CAS番号: 1340689-21-5
分子量: 282.347
InChIキー: RWYYLOXDPOJSPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry techniques. Pyrrolidine, a five-membered ring with nitrogen, is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

科学的研究の応用

Discovery of Orally Active Histone Deacetylase Inhibitor

The compound "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)" is an orally bioavailable histone deacetylase (HDAC) inhibitor, showing selective inhibition of HDACs 1-3 and 11, which demonstrates significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including pyrimidinyl compounds, highlighting the method's effectiveness for quality control (Ye et al., 2012).

5-HT4 Agonism Activity

Research on the pyrrolizidine benzamide analog of SC-53116 explored its 5-HT4 agonism activity, showcasing its potential in pharmaceutical applications (Becker et al., 2004).

Synthesis of Radiopharmaceutical Precursors

The synthesis of (S)-BZM and (S)-IBZM for the preparation of (S)-123I-IBZM involved benzamide derivatives for radiopharmaceutical applications, demonstrating the compound's utility in medical diagnostics (Bobeldijk et al., 1990).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Flumatinib, an antineoplastic tyrosine kinase inhibitor, showed its main metabolites in chronic myelogenous leukemia patients include N-demethylation and hydroxylation products, emphasizing the importance of metabolism studies in drug development (Gong et al., 2010).

作用機序

Target of Action

The primary target of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs .

Mode of Action

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other compounds . This can result in a decrease in the perception of pain, as well as effects on mood and consciousness .

Biochemical Pathways

It is known that kor is involved in the regulation ofpain perception and mood . By blocking this receptor, 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide may affect these processes .

Pharmacokinetics

It is known that the compound has a high affinity for the kor in humans, rats, and mice . This suggests that it is likely to be well absorbed and distributed in the body. The metabolism and excretion of the compound would need to be studied further for a complete understanding of its pharmacokinetics.

Result of Action

The blockade of the KOR by 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can result in a variety of effects at the molecular and cellular level. These include a decrease in the perception of pain and potential effects on mood . The compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

特性

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-6-2-3-7-14(12)15(21)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYYLOXDPOJSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。